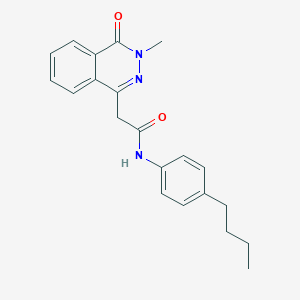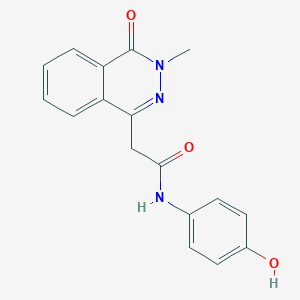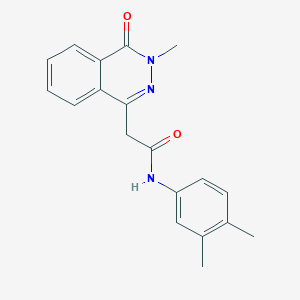![molecular formula C18H15ClN2O4 B277627 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Indoximod and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
作用機序
Indoximod works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, Indoximod can reduce the levels of tryptophan in the tumor microenvironment, which can enhance the immune response to cancer cells.
Biochemical and Physiological Effects:
Indoximod has been found to have various biochemical and physiological effects, including the modulation of the immune response, the reduction of inflammation, and the inhibition of tumor growth. In addition, Indoximod has been found to have neuroprotective effects that can reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
Indoximod has several advantages for use in lab experiments, including its ability to modulate the immune response and its anti-inflammatory effects. However, one limitation of Indoximod is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Indoximod, including its potential applications in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to better understand the mechanism of action of Indoximod and its potential side effects. Finally, the development of new synthesis methods for Indoximod may also be an area of future research.
合成法
The synthesis of Indoximod involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone to form 2-(4-chlorophenyl)-2-buten-1-one. This intermediate is then reacted with tryptophan methyl ester to form the final product, 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
科学的研究の応用
Indoximod has been studied extensively for its potential applications in cancer research. It has been found to have immunomodulatory effects that can enhance the immune response to cancer cells. In addition, Indoximod has been found to have anti-inflammatory effects that can reduce the risk of cancer development.
特性
分子式 |
C18H15ClN2O4 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23) |
InChIキー |
QJZXPWFLIZWUAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)



![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)

![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)